Siremadlin succinate
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Overview
Description
Siremadlin succinate is an orally bioavailable, potent, and selective second-generation inhibitor of the Murine Double Minute-2 (MDM2) protein. It is primarily used in the treatment of various cancers, including acute myeloid leukemia and solid tumors. This compound works by inhibiting the interaction between MDM2 and the tumor suppressor protein p53, thereby restoring p53’s tumor-suppressive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of siremadlin succinate involves multiple steps, including the preparation of the active pharmaceutical ingredient (API) and its subsequent conversion into the succinate salt form. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of siremadlin is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure API.
Conversion to succinate salt: The purified API is reacted with succinic acid to form the succinate salt, which enhances the compound’s solubility and stability
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Automated purification systems: These systems are employed to purify the API efficiently.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Siremadlin succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These include halogens, alkylating agents, and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Siremadlin succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the MDM2-p53 interaction and to develop new inhibitors targeting this pathway.
Biology: this compound is employed in cellular and molecular biology research to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: The compound is being studied in clinical trials for its potential to treat various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors.
Industry: This compound is used in the pharmaceutical industry for the development of new cancer therapies
Mechanism of Action
Siremadlin succinate exerts its effects by binding to the MDM2 protein and disrupting its interaction with the p53 tumor suppressor protein. This disruption prevents the degradation of p53, allowing it to accumulate and exert its tumor-suppressive functions. The restored p53 activity leads to cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another MDM2 inhibitor that also disrupts the MDM2-p53 interaction.
RG7112: A first-generation MDM2 inhibitor with similar mechanisms of action.
Idasanutlin: A second-generation MDM2 inhibitor with improved potency and selectivity
Uniqueness of Siremadlin Succinate
This compound stands out due to its high potency, selectivity, and oral bioavailability. It has shown promising results in preclinical and clinical studies, particularly in the treatment of acute myeloid leukemia and other cancers. Additionally, this compound has a well-characterized safety profile and has demonstrated single-agent anti-leukemic activity .
Properties
CAS No. |
1638193-48-2 |
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Molecular Formula |
C30H30Cl2N6O8 |
Molecular Weight |
673.5 g/mol |
IUPAC Name |
butanedioic acid;(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one |
InChI |
InChI=1S/C26H24Cl2N6O4.C4H6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14;5-3(6)1-2-4(7)8/h6-13,20H,1-5H3;1-2H2,(H,5,6)(H,7,8)/t20-;/m0./s1 |
InChI Key |
WOEIHDWLQDGIAG-BDQAORGHSA-N |
Isomeric SMILES |
CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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